PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]-

Catalog No.
S14674527
CAS No.
M.F
C16H21NO2
M. Wt
259.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,...

Product Name

PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]-

IUPAC Name

N-[2-(3,5,6,7-tetrahydro-2H-cyclopenta[f][1]benzofuran-7-yl)ethyl]propanamide

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-2-16(18)17-7-5-11-3-4-12-9-13-6-8-19-15(13)10-14(11)12/h9-11H,2-8H2,1H3,(H,17,18)

InChI Key

QOWFGUBJIQONDA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1CCC2=CC3=C(C=C12)OCC3

PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]- is a chemical compound with the molecular formula C16H21NO2C_{16}H_{21}NO_2 and a molecular weight of approximately 259.34 g/mol. This compound is structurally characterized by a tetrahydroindeno core fused with a propanamide group. It is often recognized in the context of its relationship to the sleep aid Ramelteon, where it serves as an impurity or a related compound. Its structural complexity arises from the bicyclic indeno and furan functionalities, which contribute to its unique chemical properties and potential biological activities.

The chemical reactivity of PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]- can be explored through various organic transformations. Common reactions include:

  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Reduction: The furan moiety can undergo reduction under specific conditions, altering its electronic properties.
  • Cyclization: The compound may participate in cyclization reactions to form more complex structures.

These reactions are significant in synthetic organic chemistry for modifying the compound's functional groups and enhancing its biological activity.

Research indicates that compounds related to PropanaMide exhibit notable biological activities. Specifically, studies suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for mood regulation and anxiety responses, making similar compounds candidates for antidepressant and anxiolytic therapies. The unique structure of PropanaMide may enhance its efficacy compared to simpler analogs.

The synthesis of PropanaMide can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available precursors that contain the indeno and furan structures.
  • Reaction Conditions: Key steps include:
    • Formation of the indeno core through cyclization reactions.
    • Amidation: Reacting the resulting amine with propanoic acid or its derivatives to form the final amide product.
  • Purification: The crude product may require purification techniques such as recrystallization or chromatography to isolate the desired compound.

Specific synthetic routes have been documented in patents and research articles focusing on Ramelteon-related compounds .

PropanaMide has potential applications in various fields:

  • Pharmaceuticals: Due to its structural similarity to Ramelteon, it may be explored as a sleep aid or anxiolytic agent.
  • Research: It serves as a reference compound in pharmacological studies investigating sleep disorders and anxiety.
  • Synthetic Chemistry: The compound's unique structure makes it valuable for developing new synthetic methodologies.

Interaction studies involving PropanaMide focus on its effects on neurotransmitter systems. Research suggests that compounds with similar structures can modulate serotonin and dopamine receptors, leading to potential therapeutic effects in treating mood disorders. Investigating these interactions further could elucidate the mechanisms behind its biological activity.

Several compounds share structural similarities with PropanaMide, including:

Compound NameMolecular FormulaMolecular WeightNotable Features
RamelteonC16H21NO2259.34 g/molSleep aid; selective melatonin receptor agonist
2H-Indeno[5,6-b]furan-7-ethanamineC13H17N203.283 g/molPotential antidepressant; interacts with neurotransmitter systems
3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furanC12H14O174.24 g/molBicyclic structure; studied for biological activity

Uniqueness of PropanaMide

PropanaMide's uniqueness lies in its specific structural features that combine both indeno and furan functionalities within an amide framework. This configuration may enhance its interaction with biological targets compared to simpler compounds like 3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan or 2H-Indeno[5,6-b]furan-7-ethanamine. Additionally, its relationship to Ramelteon positions it as an important compound for further pharmacological exploration.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

259.157228913 g/mol

Monoisotopic Mass

259.157228913 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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